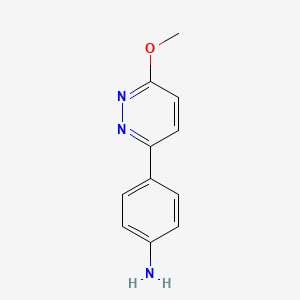

4-(6-Methoxypyridazin-3-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(6-methoxypyridazin-3-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-15-11-7-6-10(13-14-11)8-2-4-9(12)5-3-8/h2-7H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAMQNXJKSCISIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201284887 | |

| Record name | 4-(6-Methoxy-3-pyridazinyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201284887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105195-18-3 | |

| Record name | 4-(6-Methoxy-3-pyridazinyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1105195-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(6-Methoxy-3-pyridazinyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201284887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 4 6 Methoxypyridazin 3 Yl Aniline and Its Advanced Congeners

Synthetic Routes Utilizing 4-(6-Methoxypyridazin-3-yl)aniline as a Precursor

The aniline (B41778) functional group in this compound is a versatile handle for a multitude of chemical transformations. This reactivity is harnessed to build upon the core structure, leading to the formation of a wide range of derivatives with potential applications in various fields of chemistry. The presence of the pyridazine (B1198779) ring, a six-membered heterocycle with two adjacent nitrogen atoms, further contributes to the electronic properties and reactivity of the molecule, making it an attractive building block for the synthesis of novel heterocyclic systems. sigmaaldrich.combeilstein-journals.org

The strategic importance of this compound lies in its ability to act as a scaffold for the introduction of diverse functionalities. For instance, the amino group can readily undergo reactions such as acylation, alkylation, and diazotization, paving the way for the synthesis of amides, secondary and tertiary amines, and azo compounds, respectively. These transformations are fundamental in the construction of more elaborate molecules with tailored properties.

Functionalization and Structural Diversification Approaches

Synthesis of Imine Derivatives (Schiff Bases) from this compound

The condensation reaction between the primary amino group of this compound and various aldehydes or ketones is a straightforward method for the synthesis of imine derivatives, commonly known as Schiff bases. researchgate.netnih.gov This reaction typically proceeds under mild conditions, often with acid or base catalysis, to afford the corresponding N-substituted imines. The formation of the carbon-nitrogen double bond introduces a new point of structural and electronic diversity.

For example, the reaction of an aniline with a benzaldehyde (B42025) derivative can yield an N-benzylideneaniline. nih.gov The specific substituents on the aldehyde or ketone starting material can be varied to generate a wide range of imine products with different steric and electronic properties. This approach has been utilized to synthesize a variety of imine compounds from different primary amines. researchgate.netresearchgate.net

Table 1: Examples of Imine Synthesis from Primary Amines

| Amine Reactant | Aldehyde/Ketone Reactant | Product Type | Reference |

| Primary Amine | (Z)‐3‐(4‐bromophenyl)‐3‐(5‐methyl‐2‐thioxo‐1,3,4‐thiadiazol‐3(2H)‐yl) acrylaldehyde | Imine | researchgate.net |

| 4-methoxyaniline | Benzaldehydes with Br and OMe | Schiff Base | nih.gov |

| Amino Alcohols | Phenylglycinol | Imine | beilstein-journals.org |

| Primary Amine | 2-hydroxybenzaldehyde, 4-methoxybenzaldehyde, 4-butoxybenzaldehyde | Imine-Amoxicillin | researchgate.net |

Formation of Sulfonamide Conjugates Incorporating the Aniline Moiety

The reaction of the aniline group of this compound with sulfonyl chlorides provides a direct route to sulfonamide conjugates. This reaction, a classic method for sulfonamide synthesis, involves the nucleophilic attack of the amine on the sulfonyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct. ijarsct.co.inmdpi.com The resulting sulfonamides are an important class of compounds in medicinal chemistry. nih.govnih.gov

The general procedure involves reacting the aniline derivative with a substituted sulfonyl chloride. mdpi.comresearchgate.net The nature of the substituent on the sulfonyl chloride can be widely varied, allowing for the synthesis of a large library of sulfonamide derivatives. For instance, reacting an amino-containing compound with variously substituted sulfonyl chlorides in the presence of a base like sodium hydride in a solvent such as tetrahydrofuran (B95107) (THF) has been shown to produce sulfonamides in good yields. mdpi.com

Table 2: Synthesis of Sulfonamide Derivatives

| Amine Reactant | Sulfonylating Agent | Reaction Conditions | Product Type | Reference |

| 4-amino-2-trichloromethylquinazoline | Substituted sulfonyl chlorides | Sodium hydride, THF | N-(2-Trichloromethylquinazolin-4-yl)sulfonamides | mdpi.com |

| Homosulfanilamide | Dipeptide acylating agents | DCC or benzotriazole (B28993) mediated coupling | Dipeptide-sulfonamide conjugates | nih.gov |

| 4'-amino-[1,1'-biphenyl]-4-sulfonamide | Aryl/heteroaryl boronic acids | Cu(OAc)2 catalyst | Arylated/hetero-arylated biphenyl (B1667301) sulfonamides | nih.gov |

| Primary/Secondary Amines | Sulfonyl chloride | Base | Sulfonamides | ijarsct.co.in |

Construction of Fused and Bridged Heterocyclic Systems

The this compound scaffold can also be utilized in the construction of more complex, multi-ring heterocyclic systems. These reactions often involve the participation of both the aniline and pyridazine moieties in cyclization reactions.

Thienopyrimidines are a class of fused heterocyclic compounds that have garnered significant interest. researchgate.netnih.gov Synthetic strategies often involve the construction of the pyrimidine (B1678525) ring onto a pre-existing thiophene (B33073) core, or vice-versa. researchgate.net While direct annulation involving the pyridazine core of this compound is a complex transformation, related strategies in heterocyclic chemistry demonstrate the feasibility of such ring fusions. For example, aminothiophene derivatives can be used as precursors for the synthesis of thienopyrimidines through reactions with various reagents like phenyl isothiocyanate, thiourea (B124793), or formamide. tsijournals.com Another approach involves the cyclization of 2-aminothiophene-3-carboxylates with ureas to form thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones. nih.gov The synthesis of 2-thioxo-thieno[2,3-d]pyrimidin-4-ones can be achieved by the condensation and cyclization of aminothiophene derivatives with urea (B33335) or thiourea at high temperatures. nih.gov

The formation of a pyrazole (B372694) ring fused or adjacent to the pyridazine system represents another avenue for structural diversification. The synthesis of pyrazole-fused pyridazines can be achieved through various methods, including the dimerization of 5-aminopyrazoles promoted by copper. nih.gov Another strategy involves the design and synthesis of pyrazole-pyridazine hybrids, where the two heterocyclic pharmacophores are linked together. rsc.org The construction of pyrazole rings often involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. youtube.com For instance, the reaction of hydrazono derivatives with reagents like ethyl cyanoacetate (B8463686) can lead to the formation of pyridazine derivatives which can be further cyclized. tsijournals.com Furthermore, aminopyrazoles are versatile building blocks for the synthesis of a variety of pyrazole-fused heterocycles through multicomponent reactions. researchgate.net

Thiadiazole System Integrations

The integration of a 1,3,4-thiadiazole (B1197879) moiety onto the this compound scaffold represents a significant synthetic endeavor, aiming to combine the structural features of both heterocyclic systems. While direct, one-pot syntheses are not commonly reported, a rational and effective strategy involves a multi-step sequence commencing with the functionalization of the aniline amino group.

A prevalent and logical approach is the conversion of the aniline to a thiosemicarbazide (B42300) derivative. This transformation is a critical step, as thiosemicarbazides are well-established precursors for the construction of the 1,3,4-thiadiazole ring. The synthesis of the key intermediate, 4-(4-(6-methoxypyridazin-3-yl)phenyl)thiosemicarbazide, can be achieved through the reaction of this compound with ammonium (B1175870) thiocyanate (B1210189) in the presence of an acid catalyst, or by reacting it with thiophosgene (B130339) to form an isothiocyanate, which is then treated with hydrazine.

Once the thiosemicarbazide derivative is obtained, several cyclization strategies can be employed to furnish the desired 2-amino-5-substituted-1,3,4-thiadiazole. A common and effective method involves the acid-catalyzed cyclodehydration of the thiosemicarbazide. nih.gov Various dehydrating agents such as concentrated sulfuric acid or polyphosphoric acid can be utilized for this purpose. nih.gov

Alternatively, the thiosemicarbazide can be acylated with a carboxylic acid or its derivative (e.g., acid chloride or ester), followed by cyclization of the resulting acylthiosemicarbazide. This approach allows for the introduction of a wide range of substituents at the 5-position of the thiadiazole ring. The cyclization of the acylthiosemicarbazide is typically achieved under dehydrating conditions. nih.gov

Another synthetic route involves the oxidative cyclization of thiosemicarbazones, which can be prepared by condensing the parent thiosemicarbazide with an appropriate aldehyde or ketone.

The following table summarizes a proposed synthetic pathway for the integration of a thiadiazole system starting from this compound.

| Step | Reactant(s) | Reagent(s) and Conditions | Intermediate/Product | General Method Reference |

| 1 | This compound | 1. HCl, NaSCN, reflux2. H2O | 1-(4-(6-Methoxypyridazin-3-yl)phenyl)thiourea | |

| 2 | 1-(4-(6-Methoxypyridazin-3-yl)phenyl)thiourea | Hydrazine hydrate, reflux | 4-(4-(6-Methoxypyridazin-3-yl)phenyl)thiosemicarbazide | sphinxsai.com |

| 3a | 4-(4-(6-Methoxypyridazin-3-yl)phenyl)thiosemicarbazide | Concentrated H2SO4, stir at room temp. | 5-Amino-2-(4-(6-methoxypyridazin-3-yl)phenyl)-1,3,4-thiadiazole | nih.gov |

| 3b | 4-(4-(6-Methoxypyridazin-3-yl)phenyl)thiosemicarbazide | R-COOH, POCl3, reflux | 2-(Alkyl/Aryl)-5-(4-(6-methoxypyridazin-3-yl)phenylamino)-1,3,4-thiadiazole | nih.gov |

Synthesis of Heterocyclic Azo Compounds

The synthesis of heterocyclic azo compounds derived from this compound involves a classical two-step process: diazotization of the primary aromatic amine followed by a coupling reaction with a suitable heterocyclic coupling component. nih.gov This strategy allows for the generation of a diverse library of azo dyes incorporating the this compound motif.

The initial and crucial step is the diazotization of this compound. This reaction is typically carried out in a cold aqueous acidic solution, most commonly using hydrochloric acid, by the dropwise addition of a solution of sodium nitrite (B80452). unb.ca The temperature is maintained between 0 and 5 °C to ensure the stability of the resulting diazonium salt. The reaction proceeds via the in situ formation of nitrous acid (HNO2) from sodium nitrite and the acid, which then reacts with the aniline to form the diazonium salt. youtube.com

The generalized reaction for the diazotization is as follows:

Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O

Where Ar represents the 4-(6-methoxypyridazin-3-yl)phenyl group and X is the counter-ion from the acid used.

Once the diazonium salt of this compound is prepared, it is immediately used in the subsequent coupling reaction without isolation due to its inherent instability. The coupling reaction involves the electrophilic attack of the diazonium ion on an electron-rich heterocyclic compound. researchgate.net The choice of the heterocyclic coupling partner is critical as it determines the final structure and properties, including the color, of the resulting azo dye. nih.gov

A wide variety of heterocyclic compounds can serve as coupling partners, provided they possess an activated aromatic or pseudo-aromatic system. Examples of suitable heterocyclic coupling components include phenols, naphthols, aromatic amines, pyrazolones, and other electron-rich heterocycles. nih.govresearchgate.net The coupling reaction is typically carried out in a solution with controlled pH to facilitate the electrophilic substitution. scribd.com

The following table provides a general overview of the synthesis of heterocyclic azo compounds from this compound.

| Step | Reactant | Reagent(s) and Conditions | Intermediate | General Method Reference |

| 1 | This compound | NaNO₂, aq. HCl, 0-5 °C | 4-(6-Methoxypyridazin-3-yl)benzenediazonium chloride | unb.ca |

| Step | Reactants | Reagent(s) and Conditions | Product | General Method Reference |

| 2a | 4-(6-Methoxypyridazin-3-yl)benzenediazonium chloride + Phenol | NaOH, 0-5 °C | (E)-4-((4-Hydroxyphenyl)diazenyl)-6-methoxypyridazin-3-yl)aniline | jbiochemtech.com |

| 2b | 4-(6-Methoxypyridazin-3-yl)benzenediazonium chloride + N,N-Dimethylaniline | Acetic acid, 0-5 °C | (E)-N,N-Dimethyl-4-((4-(6-methoxypyridazin-3-yl)phenyl)diazenyl)aniline | researchgate.net |

| 2c | 4-(6-Methoxypyridazin-3-yl)benzenediazonium chloride + 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | Sodium acetate, ethanol, 0-5 °C | 4-((4-(6-Methoxypyridazin-3-yl)phenyl)diazenyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | researchgate.net |

Mechanistic Insights into Key Reactions Involving 4 6 Methoxypyridazin 3 Yl Aniline

Nucleophilic Reactivity of the Aniline (B41778) Moiety

The primary amine group of the aniline fragment is a potent nucleophile, enabling its participation in a range of chemical reactions. Its reactivity is modulated by the electronic influence of the attached methoxypyridazine ring.

Condensation Reaction Mechanisms (e.g., Schiff Base Formation)

The reaction of 4-(6-methoxypyridazin-3-yl)aniline with aldehydes or ketones under appropriate conditions leads to the formation of an imine, commonly known as a Schiff base. This condensation reaction is a cornerstone of organic synthesis and proceeds through a well-established two-stage mechanism.

The first stage involves the nucleophilic attack of the aniline nitrogen atom on the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a zwitterionic intermediate, which quickly undergoes a proton transfer to yield a neutral carbinolamine (or hemiaminal). This step is typically reversible.

The second stage is the acid-catalyzed dehydration of the carbinolamine. Protonation of the hydroxyl group converts it into a good leaving group (water). Subsequent elimination of water and the formation of a carbon-nitrogen double bond (iminium ion), followed by deprotonation, yields the final Schiff base product. The entire process is reversible, and the equilibrium can often be driven towards the product by removing water from the reaction mixture.

Table 1: Key Stages in Schiff Base Formation

| Stage | Description | Intermediate |

| 1. Nucleophilic Attack | The lone pair of electrons on the aniline nitrogen attacks the carbonyl carbon. | Zwitterionic Intermediate |

| 2. Proton Transfer | A proton is transferred from the nitrogen to the oxygen atom. | Carbinolamine (Hemiaminal) |

| 3. Protonation of -OH | The hydroxyl group of the carbinolamine is protonated by an acid catalyst. | Protonated Carbinolamine |

| 4. Dehydration | Elimination of a water molecule leads to the formation of an iminium ion. | Iminium Cation |

| 5. Deprotonation | A base (e.g., water, solvent) removes a proton from the nitrogen. | Schiff Base (Imine) |

Atherton–Todd Reaction Pathways with Arylamine Nucleophiles

The Atherton–Todd reaction provides a method for the synthesis of phosphoramidates from dialkyl phosphites. When an arylamine like this compound is used as the nucleophile, it attacks an in situ generated dialkyl chlorophosphate intermediate. wikipedia.orgbeilstein-journals.org

The reaction is initiated by the treatment of a dialkyl phosphite (B83602) with a base in the presence of a chlorine source, typically carbon tetrachloride. wikipedia.orgresearchgate.net Although the precise mechanism has been a subject of study, a generally accepted pathway involves the formation of a dialkyl chlorophosphate. beilstein-journals.orgjst.go.jp

The mechanism proceeds as follows:

Activation: In the presence of a base (often a tertiary amine), the dialkyl phosphite is deprotonated. wikipedia.org

Chlorination: The resulting anion reacts with carbon tetrachloride to form the key intermediate, dialkyl chlorophosphate, and the trichloromethanide anion. beilstein-journals.org

Nucleophilic Attack: The arylamine, this compound, then acts as a nucleophile, attacking the electrophilic phosphorus atom of the dialkyl chlorophosphate.

Elimination: A chloride ion is displaced, and after a final deprotonation step (mediated by the base), the corresponding phosphoramidate (B1195095) product is formed.

This reaction is a powerful tool for C-N bond formation in the context of phosphorus chemistry, allowing the introduction of a phosphinoyl group onto the aniline nitrogen. researchgate.netresearchgate.net

Oxidative Transformations of the Aniline System

The aniline moiety in this compound is susceptible to oxidation, a characteristic feature of aromatic amines. The nature of the product depends heavily on the oxidant used and the reaction conditions. While specific studies on the oxidation of this particular compound are not prevalent, the general reactivity of anilines provides a strong indication of expected transformations.

Potential oxidative pathways include:

Formation of Azo Compounds: Mild oxidizing agents can lead to the formation of azoxy and subsequently azo compounds through the coupling of intermediate nitrene or radical species.

Polymerization: Stronger oxidizing conditions, either chemical or electrochemical, can induce the polymerization of anilines to form polyaniline-like structures. The aniline nitrogen acts as a linkage point, leading to a conjugated polymer backbone.

Formation of Quinone-imines: Oxidation can also lead to the formation of quinone-imine structures, which are often highly colored and can be intermediates in the formation of more complex polymeric materials.

The presence of the electron-rich methoxy (B1213986) group and the heterocyclic pyridazine (B1198779) ring would influence the oxidation potential and the stability of the resulting intermediates, potentially leading to a complex mixture of products.

Palladium-Catalyzed Cross-Coupling Methodologies Relevant to Pyridazine and Aniline Systems (e.g., Suzuki-Miyaura Coupling Mechanisms)

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netjocpr.com Both the pyridazine and aniline components of this compound can be involved in or synthesized via these methodologies.

The Suzuki-Miyaura coupling, in particular, is a robust reaction for forming C-C bonds by coupling an organoboron species with an organohalide or triflate. wikipedia.org This reaction is instrumental in the synthesis of biaryl compounds, a common structural motif in pharmaceuticals and materials science. jocpr.comnih.gov The synthesis of this compound itself could be envisioned via a Suzuki-Miyaura coupling between a halogenated methoxypyridazine and an aminophenylboronic acid (or vice versa).

The catalytic cycle for the Suzuki-Miyaura reaction generally involves three key steps: wikipedia.orglibretexts.org

Oxidative Addition: A low-valent palladium(0) complex reacts with the organohalide (e.g., 3-bromo-6-methoxypyridazine), inserting the palladium into the carbon-halogen bond. This forms a new palladium(II) intermediate. libretexts.org

Transmetalation: The organic group from the organoboron species (e.g., 4-aminophenylboronic acid) is transferred to the palladium(II) complex. This step requires activation of the boronic acid with a base. wikipedia.orgorganic-chemistry.org

Reductive Elimination: The two organic fragments coupled to the palladium center are eliminated to form the final biaryl product with a new C-C bond. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org

Table 2: The Suzuki-Miyaura Catalytic Cycle

| Step | Reactants | Palladium Oxidation State | Key Transformation |

| Oxidative Addition | Pd(0) catalyst, Organohalide (R¹-X) | 0 → +2 | Formation of R¹-Pd(II)-X complex |

| Transmetalation | R¹-Pd(II)-X, Organoboron (R²-BY₂), Base | +2 | Exchange of X for R² to form R¹-Pd(II)-R² |

| Reductive Elimination | R¹-Pd(II)-R² | +2 → 0 | Formation of the C-C bond (R¹-R²) and regeneration of Pd(0) |

Furthermore, the aniline nitrogen itself can participate in palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.govrsc.org This allows for the arylation of amines and is a complementary powerful tool for synthesizing complex amine-containing molecules. nih.gov

Computational and Theoretical Investigations of 4 6 Methoxypyridazin 3 Yl Aniline and Its Structural Variants

Quantum Chemical Analysis (Density Functional Theory - DFT)

Density Functional Theory is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties with a high degree of accuracy.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as geometry optimization. For 4-(6-Methoxypyridazin-3-yl)aniline, this process would involve calculating the potential energy of various spatial arrangements of its constituent atoms. The structure with the lowest energy represents the most stable conformation.

The key dihedral angles to consider in the conformational analysis would be the rotation around the C-C bond connecting the aniline (B41778) and pyridazine (B1198779) rings, as well as the orientation of the methoxy (B1213986) group. The planarity or twisting between the two aromatic rings would significantly influence the molecule's electronic properties. It is anticipated that a near-planar conformation would be energetically favorable, allowing for maximum π-electron delocalization between the rings, though steric hindrance could lead to a slightly twisted arrangement.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) This table is a hypothetical representation of data that would be generated from a DFT calculation.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C(aniline)-C(pyridazine) | ~1.48 Å |

| C(pyridazine)-N | ~1.34 Å | |

| N-N(pyridazine) | ~1.33 Å | |

| C-O(methoxy) | ~1.36 Å | |

| O-CH3(methoxy) | ~1.43 Å | |

| C-N(aniline) | ~1.40 Å | |

| Bond Angle | C-C-N(ring junction) | ~120° |

| C-N-N(pyridazine) | ~119° | |

| C-O-C(methoxy) | ~118° |

Electronic Structure Characterization (Frontier Molecular Orbital Theory: HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, while the LUMO would likely be distributed over the electron-deficient pyridazine ring. The methoxy group, being an electron-donating group, would further increase the energy of the HOMO.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) This table is a hypothetical representation of data that would be generated from a DFT calculation.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.5 to -6.0 |

| LUMO | -1.0 to -1.5 |

Atomic Charge Distribution Profiles (e.g., Mulliken Population Analysis)

Mulliken population analysis is a method for estimating the partial atomic charges in a molecule, providing insights into the charge distribution and electrostatic interactions. ijert.org This analysis partitions the total electron density among the atoms. ijert.org

In this compound, the nitrogen atoms of the pyridazine ring and the oxygen atom of the methoxy group are expected to carry negative charges due to their high electronegativity. The nitrogen atom of the aniline group will also be electronegative. Conversely, the hydrogen atoms and the carbon atoms bonded to these heteroatoms are likely to possess positive charges. researchgate.net Understanding the charge distribution is vital for predicting sites susceptible to nucleophilic or electrophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchinventy.com It is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. nih.gov Regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. researchinventy.com

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyridazine ring and the oxygen atom of the methoxy group, highlighting these as the primary sites for electrophilic interaction. The amine group's nitrogen would also exhibit a region of negative potential. The hydrogen atoms of the amine group and the aromatic rings would be associated with positive electrostatic potential.

Theoretical Spectroscopic Property Predictions and Correlations

Computational methods can also predict various spectroscopic properties of a molecule, which can then be correlated with experimental data for validation of the theoretical model.

Vibrational Frequency Analysis and Correlation with Experimental Data

Theoretical vibrational analysis, typically performed using DFT, calculates the frequencies and intensities of the vibrational modes of a molecule. These calculated frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure.

For this compound, the calculated vibrational spectrum would be expected to show characteristic peaks corresponding to the stretching and bending modes of its functional groups. These would include N-H stretching of the aniline group, C-H stretching of the aromatic rings and the methoxy group, C=N and C=C stretching of the pyridazine and benzene (B151609) rings, and C-O stretching of the methoxy group. A good correlation between the calculated and experimental vibrational frequencies would validate the accuracy of the computed molecular geometry and electronic structure.

Table 3: Predicted and Experimental Vibrational Frequencies for Key Functional Groups (Illustrative) This table is a hypothetical representation of data that would be generated from a DFT calculation and compared with potential experimental data.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch (Aniline) | ~3400-3500 | Not Available |

| C-H Stretch (Aromatic) | ~3000-3100 | Not Available |

| C-H Stretch (Methoxy) | ~2850-2950 | Not Available |

| C=N Stretch (Pyridazine) | ~1580-1620 | Not Available |

| C=C Stretch (Aromatic) | ~1450-1600 | Not Available |

Electronic Absorption and Emission Characteristics (Theoretical Approaches)

Theoretical investigations, primarily using Time-Dependent Density Functional Theory (TD-DFT), are instrumental in elucidating the electronic absorption and emission properties of organic molecules. For a compound like this compound, these calculations can predict the wavelengths of maximum absorption (λ_abs) and emission (λ_em), the oscillator strength (f) of electronic transitions, and the nature of the molecular orbitals involved.

In analogous systems, the electronic properties are largely governed by the interplay between electron-donating and electron-accepting moieties. The aniline group typically acts as an electron donor, while the methoxypyridazine ring can function as an electron-accepting unit. This donor-acceptor character is expected to give rise to intramolecular charge transfer (ICT) transitions, which are crucial for both absorption and emission characteristics.

Computational studies on similar aromatic and heterocyclic compounds have shown that the lowest energy electronic transitions are often of a π → π* nature. For instance, in studies of other aniline derivatives, the Highest Occupied Molecular Orbital (HOMO) is frequently localized on the aniline fragment, while the Lowest Unoccupied Molecular Orbital (LUMO) is distributed across the acceptor part of the molecule. The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a key determinant of the absorption wavelength. A smaller energy gap generally corresponds to a longer absorption wavelength (a red shift).

While specific data for this compound is not available, a hypothetical table based on typical TD-DFT calculation results for similar molecules is presented below to illustrate the kind of information that can be obtained.

Table 1: Hypothetical Theoretical Electronic Absorption and Emission Data for this compound

| Parameter | Calculated Value | Description |

| λ_abs (nm) | 350 - 400 | Predicted wavelength of maximum light absorption, likely corresponding to a π → π* transition with significant charge transfer character. |

| Oscillator Strength (f) | > 0.1 | A measure of the probability of the electronic transition; a value greater than 0.1 suggests a strongly allowed transition. |

| λ_em (nm) | 450 - 550 | Predicted wavelength of maximum fluorescence, typically at a longer wavelength than absorption due to Stokes shift. |

| Major Transition | HOMO → LUMO | The primary electronic transition contributing to the absorption and emission, indicating a charge transfer from the aniline to the pyridazine moiety. |

Note: The values in this table are illustrative and based on trends observed in structurally related compounds. Actual experimental or more specific computational results may vary.

Investigation of Nonlinear Optical (NLO) Properties

The donor-acceptor architecture of this compound makes it a candidate for possessing significant nonlinear optical (NLO) properties. NLO materials are of great interest for applications in photonics and optoelectronics. Computational methods, particularly DFT, are widely used to predict the NLO response of molecules, primarily by calculating the first-order hyperpolarizability (β).

A large β value is indicative of a strong second-order NLO response. This property is highly dependent on the extent of intramolecular charge transfer. In molecules like this compound, the presence of the electron-donating aniline group and the electron-withdrawing pyridazine ring, connected through a π-conjugated system, is expected to facilitate this charge transfer upon interaction with an external electric field, leading to a significant NLO response.

Computational studies on other donor-π-acceptor systems have established a clear correlation between the molecular structure and the magnitude of β. Factors that enhance the NLO response include a strong donor and acceptor, an efficient π-bridge, and an optimal ground-state polarization.

The following table provides a hypothetical representation of NLO properties for this compound as would be determined by DFT calculations.

Table 2: Hypothetical Theoretical Nonlinear Optical Properties of this compound

| Parameter | Calculated Value (a.u.) | Description |

| Dipole Moment (μ) | 3 - 6 | A measure of the molecule's overall polarity, which influences its NLO properties. |

| Average Polarizability (α) | 150 - 250 | Represents the ease with which the electron cloud of the molecule can be distorted by an electric field. |

| First-Order Hyperpolarizability (β_tot) | 1000 - 5000 | Indicates the magnitude of the second-order NLO response. A higher value suggests a more efficient NLO material. |

Note: The values in this table are illustrative and based on trends observed in structurally related compounds. Actual experimental or more specific computational results may vary.

Computational Modeling for Rational Design and Structure-Property Relationships

Computational modeling is a powerful tool for establishing structure-property relationships and for the rational design of new materials with enhanced properties. For this compound and its derivatives, computational studies can systematically explore how structural modifications impact their electronic and NLO properties.

By performing calculations on a series of related molecules, researchers can understand the effects of:

Substituents: Introducing different electron-donating or -withdrawing groups on either the aniline or pyridazine rings can fine-tune the HOMO-LUMO gap and the degree of charge transfer, thereby modulating the absorption, emission, and NLO response.

Conjugation Length: Altering the π-conjugated bridge between the donor and acceptor can significantly affect the electronic communication and, consequently, the NLO properties.

Isomeric Effects: The relative positions of the methoxy and aniline groups on the pyridazine ring can lead to different electronic and steric environments, resulting in distinct optical properties.

Through such in silico screening, it is possible to identify promising candidates for synthesis and experimental validation, accelerating the discovery of new functional materials. The insights gained from these computational models provide a fundamental understanding of the underlying principles that govern the behavior of these molecules, paving the way for the development of tailored materials for specific applications in fields such as organic light-emitting diodes (OLEDs), sensors, and optical data storage.

Structural Diversification and Design Principles Based on the 4 6 Methoxypyridazin 3 Yl Aniline Scaffold

Modifications of the Pyridazine (B1198779) Ring System

The pyridazine ring is a key element of the scaffold, valued for its unique properties such as a high dipole moment and robust hydrogen-bonding capacity, which can be critical for drug-target interactions. Modifications to this ring system are a primary strategy for modulating the biological activity and physicochemical properties of the parent compound.

One common approach is the bioisosteric replacement of the methoxy (B1213986) group . The -OCH₃ group at the 6-position is a key modulator of electronic properties and can be a site of metabolic activity. Replacing it with other functional groups can fine-tune the molecule's characteristics. Examples of bioisosteric replacements include small alkyl groups, halogens (e.g., -F, -Cl), or hydrogen bond acceptors/donors like amino (-NH₂) or hydroxyl (-OH) groups. These changes can alter the compound's lipophilicity, metabolic stability, and interaction with target proteins.

Another significant modification involves the alteration or replacement of the pyridazine ring itself . While the pyridazine core is often advantageous, substituting it with other heteroaromatic rings can be explored to optimize target engagement or overcome liabilities. Structure-activity relationship (SAR) studies often investigate isomers like pyrimidine (B1678525) or pyrazine, or other heterocycles entirely. However, such changes can drastically affect potency. For instance, in the development of Werner syndrome helicase (WRN) inhibitors, replacing a central pyrimidine ring with a pyridazine resulted in a significant loss of activity, demonstrating the critical role of the specific heteroaromatic arrangement for target binding acs.org.

The following table summarizes the impact of replacing a core heteroaromatic ring on the inhibitory potency against WRN helicase, illustrating the sensitivity of biological activity to the core ring structure.

| Heteroaromatic Core | Substituent Orientation | Helicase IC₅₀ (μM) |

| Pyrimidine | 2,4-disubstituted | 0.8 |

| Pyridine | 2,4-disubstituted | 1.0 |

| Pyridine | 2,6-disubstituted | 2.1 |

| Pyridine | 3,5-disubstituted | 17 |

| Pyrazine | 2,5-disubstituted | 9.9 |

| Pyridazine | 3,6-disubstituted | >50 |

This data is adapted from a study on WRN helicase inhibitors and illustrates the effect of the core heterocyclic structure on activity acs.org.

Functionalization and Substitution Patterns on the Aniline (B41778) Moiety

The aniline moiety of the scaffold serves as a versatile anchor for introducing a wide range of functional groups, allowing for the exploration of chemical space and the optimization of interactions with biological targets. The amino group and the aromatic ring are both amenable to chemical modification.

Substitution on the aniline ring is a critical strategy for modulating activity. Research on various pyridazine-based inhibitors has shown that the type and position of substituents on the flanking aromatic rings are important for their inhibitory roles nih.gov. Functional groups can be introduced at the ortho, meta, or para positions relative to the amino group. These substituents can be electron-donating or electron-withdrawing and can vary in size and lipophilicity. For example, the introduction of halogens, alkyl, or alkoxy groups can influence the electronic environment and steric profile of the molecule. Modern synthetic methods, such as directed C-H functionalization, provide efficient pathways to introduce new chemical groups with high regioselectivity, even at late stages of a synthesis researchgate.netresearchgate.net.

The table below illustrates potential substitution patterns on the aniline ring and their predicted influence on molecular properties.

| Position of Substitution | Type of Substituent | Potential Impact on Properties |

| Ortho to -NH₂ | Small alkyl (e.g., -CH₃) | May induce conformational restriction; can influence pKa of the amine. |

| Meta to -NH₂ | Halogen (e.g., -F, -Cl) | Increases lipophilicity; can introduce halogen bonding potential. |

| Para to -NH₂ | Electron-withdrawing (e.g., -CF₃) | Modulates electronic properties of the ring; can impact metabolic stability. |

| Amino Group (-NH-R) | Acyl group (e.g., -C(O)CH₃) | Neutralizes basicity; introduces a hydrogen bond acceptor. |

Development of Hybrid and Polycyclic Heterocyclic Architectures

Building upon the 4-(6-methoxypyridazin-3-yl)aniline scaffold to create larger, more complex molecules is a sophisticated design strategy. This involves fusing the core with other ring systems to form rigid polycyclic structures or linking it to other pharmacophores to create hybrid molecules with potential multi-target activity.

The development of hybrid molecules involves covalently linking the core scaffold to another distinct bioactive moiety nih.gov. This approach aims to combine the pharmacological properties of both fragments or to target multiple biological pathways simultaneously. For instance, the aniline nitrogen or positions on the aniline ring can be used as attachment points for other heterocyclic systems, such as triazines or pyrimidines, to generate novel chemical entities with expanded biological profiles nih.govnih.gov.

The synthesis of polycyclic systems involves incorporating the pyridazine or aniline ring into a larger, fused heterocyclic architecture. This strategy often results in more conformationally constrained molecules, which can lead to higher potency and selectivity. An example of such a complex architecture is the synthesis of a dihydropyridazino[4,5-b]quinoxaline derivative from a 3-(6-chloropyridazin-3-yl) precursor researchgate.net. This demonstrates how the core pyridazine structure can serve as a building block for elaborate, multi-ring systems. These rigid structures can fit into specific binding pockets of target proteins that are inaccessible to more flexible molecules.

Examples of advanced architectures derived from pyridazine-based scaffolds include:

Pyridazino[4,5-b]quinoxalines: Fused systems where the pyridazine ring is integrated into a larger tricyclic structure researchgate.net.

Thieno[2,3-d]pyrimidines: Complex molecules where a 6-methoxypyridazin-3-yl group is attached at the N-3 position of a thienopyrimidine core.

Triazolo[4,3-b]pyridazines: Fused heterocyclic systems where the pyridazine ring is part of a bicyclic structure, which has been explored for anti-parasitic agents nih.gov.

Stereochemical Considerations in Synthesized Derivatives

While the parent this compound scaffold is achiral, the synthesis of derivatives can introduce stereocenters, leading to molecules with distinct three-dimensional arrangements. The stereochemistry of these derivatives can be a crucial factor in their biological activity, as enantiomers or diastereomers of a chiral drug can exhibit different potency, efficacy, and metabolic profiles.

Stereocenters can be introduced through several modification strategies:

Addition of chiral substituents: Attaching a substituent that contains a chiral center to either the pyridazine or aniline ring will result in diastereomers.

Creation of atropisomers: If bulky substituents are placed at the ortho positions of the bond connecting the two rings, rotation around this bond may be restricted, potentially leading to stable, separable atropisomers.

Formation of complex polycyclic systems: The cyclization reactions used to form polycyclic architectures can create one or more chiral centers within the newly formed rings.

Furthermore, even in the absence of classical chiral centers, complex molecules can exist as distinct, stable conformers or rotamers. For example, in the synthesis of a complex 3-(6-chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1H)-ylmethanone, two stable rotameric forms were isolated and characterized researchgate.net. The existence of these stable conformers highlights the importance of considering the full 3D structure of complex derivatives. The development of enantiospecific or diastereoselective synthetic methods is therefore highly desirable to ensure the production of a single, desired stereoisomer, which is often a regulatory requirement for chiral drug candidates wur.nl.

Advanced Applications and Research Directions in Chemical Synthesis and Materials Science Utilizing 4 6 Methoxypyridazin 3 Yl Aniline

Role as a Key Intermediate in Multicomponent Reactions for Novel Heterocycles

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy in generating molecular diversity. The structure of 4-(6-methoxypyridazin-3-yl)aniline, featuring a reactive aniline (B41778) group, makes it an excellent candidate for participation in various MCRs to construct novel and complex heterocyclic frameworks.

While direct experimental data on the use of this compound in MCRs is not extensively documented in publicly available literature, the reactivity of analogous aminopyridine and aniline derivatives provides a strong basis for predicting its synthetic utility. For instance, aminopyridines are known to be key precursors in the synthesis of a variety of heterocyclic compounds. beilstein-journals.org One-pot MCRs represent a powerful strategy in modern medicinal chemistry for creating new bioactive compounds with high yields and minimal waste. beilstein-journals.org The aniline moiety in this compound can act as a nucleophile, participating in reactions with carbonyl compounds and other electrophiles to initiate a cascade of bond-forming events.

The synthesis of novel spiro-4H-pyran derivatives through a one-pot three-component reaction highlights the potential of incorporating multiple pharmacophoric cores, such as pyran, pyridine, and triazine scaffolds, into a single molecule. frontiersin.org This approach underscores the modularity of MCRs, where a building block like this compound could be systematically varied to create libraries of new compounds for biological screening. The development of such synthetic strategies is crucial for drug discovery and the exploration of new chemical space. researchgate.net

Table 1: Potential Multicomponent Reactions Involving this compound

| Reaction Type | Potential Reactants | Potential Product Class |

| Hantzsch-type Reaction | Aldehyde, β-dicarbonyl compound | Dihydropyridine derivatives |

| Ugi Reaction | Aldehyde, Isocyanide, Carboxylic acid | α-Acylamino carboxamide derivatives |

| Biginelli-type Reaction | Aldehyde, β-ketoester | Dihydropyrimidinone derivatives |

| Passerini Reaction | Isocyanide, Carboxylic acid | α-Acyloxy carboxamide derivatives |

Potential for the Development of Advanced Organic Materials

The unique electronic properties of the pyridazine (B1198779) ring, characterized by its electron-deficient nature, make this compound a promising building block for the design of advanced organic materials. liberty.eduliberty.edu Pyridazine-based compounds have shown significant potential in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). frontiersin.org

The pyridazine moiety can function as an effective electron-transporting unit in organic electronic devices. acs.org By incorporating this compound into larger conjugated systems, it is possible to create materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is crucial for efficient charge injection, transport, and recombination in OLEDs, which are the fundamental processes for light emission. jmaterenvironsci.com

Research on imidazo[1,2-b]pyridazine (B131497) derivatives as host materials for red-phosphorescent OLEDs has demonstrated that the substitution pattern on the pyridazine core significantly influences the electroluminescence performance. acs.org This suggests that the strategic placement of the aniline and methoxy (B1213986) groups in this compound could be leveraged to fine-tune the material's properties. The aniline group can serve as a point of attachment for further functionalization, allowing for the construction of donor-acceptor type molecules, which are a common design strategy for efficient OLED emitters. frontiersin.org

Furthermore, the planarity and potential for π-π stacking of the pyridazine ring can facilitate intermolecular charge transport, a key factor for achieving high charge carrier mobility in organic field-effect transistors (OFETs). liberty.edu The development of pyrazine-functionalized π-conjugated materials for optoelectronic applications is an active area of research, with a focus on creating low-cost and large-scale producible devices. rsc.org The inherent properties of the pyridazine ring in this compound make it a valuable component for this endeavor.

Table 2: Potential Applications of this compound in Organic Materials

| Application Area | Potential Role of the Compound | Key Structural Feature |

| Organic Light-Emitting Diodes (OLEDs) | Electron-transporting material, Host material, Building block for emitters | Electron-deficient pyridazine ring |

| Organic Field-Effect Transistors (OFETs) | Active semiconductor layer | Planar structure, potential for π-π stacking |

| Organic Photovoltaics (OPVs) | Donor or acceptor material in the active layer | Tunable electronic properties |

Exploration in New Synthetic Methodologies and Catalytic Systems

The structure of this compound also lends itself to the exploration of new synthetic methodologies and the development of novel catalytic systems. The presence of multiple functional groups—the aniline, the methoxy group, and the pyridazine ring—provides several handles for chemical modification.

The aniline group can be readily diazotized and subsequently converted into a wide range of other functional groups through Sandmeyer-type reactions. This opens up avenues for the synthesis of a diverse library of pyridazine derivatives. Moreover, the amino group can direct ortho-lithiation or other C-H activation reactions on the aniline ring, allowing for regioselective functionalization.

The pyridazine ring itself is a platform for methodological development. The functionalization of pyridines and their fused derivatives through transition-metal-catalyzed cross-coupling reactions is a well-established field. researchgate.net Palladium-catalyzed C-H arylation, for example, has been used to functionalize pyridazine-based fused 1,2,4-triazoles, demonstrating that even complex N-heterocycles can be selectively modified. nih.gov The nitrogen atoms in the pyridazine ring can act as coordinating sites for metal catalysts, potentially influencing the regioselectivity of C-H functionalization reactions on the pyridazine or the attached aniline ring.

Furthermore, the development of catalytic systems where a derivative of this compound acts as a ligand for a metal center is another promising research direction. The bidentate nature of the pyridazine nitrogen and the aniline nitrogen could be exploited to form stable metal complexes with potential applications in catalysis. The electronic properties of the pyridazine ring could modulate the catalytic activity of the metal center. The synthesis of pyridopyrazines, for instance, often employs various catalysts, including transition metals, to achieve high yields and regioselectivity. bohrium.com

Table 3: Potential Synthetic Transformations and Methodologies

| Reaction Type | Potential Substrate/Reagent | Potential Outcome |

| Sandmeyer Reaction | Diazotized this compound | Introduction of various functional groups (e.g., -Cl, -Br, -CN, -OH) |

| C-H Activation/Functionalization | Transition metal catalyst and coupling partner | Direct introduction of aryl, alkyl, or other groups onto the aromatic rings |

| Ligand Synthesis | Metal precursor | Formation of novel metal complexes for catalysis |

| Nucleophilic Aromatic Substitution | Strong nucleophile | Replacement of the methoxy group with other functionalities |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(6-Methoxypyridazin-3-yl)aniline, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling pyridazine derivatives with aniline precursors. For example, substituted pyridazin-3-yl intermediates can react with halogenated anilines under Buchwald-Hartwig amination conditions using palladium catalysts. Optimization may include adjusting solvent polarity (e.g., DMF or THF), temperature (80–120°C), and ligand systems (e.g., XPhos) to enhance yield . Evidence from analogous compounds suggests that methoxy groups on pyridazine rings require inert atmospheres to prevent demethylation .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for confirming the methoxy and aniline substituents. Mass spectrometry (LC-MS or HRMS) validates molecular weight, while IR spectroscopy identifies NH₂ and C-O stretches. For crystalline derivatives, X-ray diffraction (e.g., SHELX programs) resolves bond angles and torsion angles . UV-Vis spectroscopy may monitor electronic transitions in conjugated systems .

Q. What are the typical by-products formed during the synthesis of this compound, and how are they identified?

- Methodological Answer : Common by-products include dehalogenated intermediates or cross-coupled dimers. These are identified via TLC (using silica gel plates) or HPLC with UV detection. For example, reversed-phase HPLC (C18 column, acetonitrile/water gradient) separates impurities, while GC-MS detects volatile side products. High-resolution mass spectrometry distinguishes isomers with similar retention times .

Advanced Research Questions

Q. How can crystallographic data be analyzed to resolve structural ambiguities in derivatives of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is standard. For ambiguous electron density (e.g., disordered methoxy groups), iterative refinement using OLEX2 or WinGX software improves accuracy. Twinning or pseudosymmetry issues require Hooft parameter analysis or data integration with PLATON . For non-crystalline samples, electron diffraction (MicroED) or solid-state NMR (¹³C CP/MAS) provides alternative structural insights .

Q. How to address contradictory results in the regioselectivity of nucleophilic substitutions involving this compound?

- Methodological Answer : Regioselectivity conflicts may arise from competing electronic (methoxy as electron-donating group) and steric effects. Computational tools (DFT calculations with Gaussian or ORCA) model transition states to predict attack sites. Experimentally, isotopic labeling (e.g., ¹⁵N in the aniline group) tracked via NMR or kinetic studies under varying temperatures/pH clarifies dominant pathways .

Q. What computational methods support the prediction of reaction pathways for this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-31G* level) calculate activation energies for proposed mechanisms. Molecular docking (AutoDock Vina) predicts binding affinities in biological applications. Machine learning models (e.g., Chemprop) trained on reaction databases prioritize feasible synthetic routes. Validation via in situ IR or Raman spectroscopy monitors intermediate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.